molecular formula C12H10F2N2O3 B2923156 6,7-difluoro-3-methyl-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione CAS No. 2180010-49-3

6,7-difluoro-3-methyl-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2923156
CAS No.: 2180010-49-3
M. Wt: 268.22
InChI Key: HHCBKWGDSVJQOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-difluoro-3-methyl-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C12H10F2N2O3 and its molecular weight is 268.22. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Studies

Quinazoline derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, a study synthesized substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones, demonstrating significant antibacterial and antifungal activities (Vidule, 2011).

Synthesis from Carbon Dioxide

Research has explored the synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide, utilizing catalysts like ionic liquids and cesium carbonate. This approach is considered environmentally friendly and efficient, producing key intermediates for several drugs (Patil et al., 2009); (Lu et al., 2014).

Vibrational Spectroscopic Studies

Vibrational spectroscopic studies have been conducted on quinazoline derivatives, providing insights into their molecular structures and properties. This research is crucial for understanding the compounds' potential as chemotherapeutic agents (Sebastian et al., 2015).

Cytotoxic Activity

Quinazoline derivatives have been synthesized and evaluated for their cytotoxic activities, particularly against various cancer cell lines. These studies contribute to the development of potential anticancer agents (Deady et al., 2003); (Poorirani et al., 2018).

Synthesis of Heterocyclic Compounds

Quinazoline-2,4(1H,3H)-diones have been used in the synthesis of various heterocyclic compounds. These syntheses involve complex reactions and are significant for creating structurally diverse molecules with potential pharmaceutical applications (Abu‐Hashem, 2018).

Green Chemistry Approaches

Studies have focused on solvent-free and green chemistry approaches to synthesize quinazoline derivatives. These methods are aimed at sustainable chemistry, reducing environmental impact while producing high yields of desired compounds (Mizuno et al., 2007).

Properties

IUPAC Name

6,7-difluoro-3-methyl-1-(2-oxopropyl)quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O3/c1-6(17)5-16-10-4-9(14)8(13)3-7(10)11(18)15(2)12(16)19/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCBKWGDSVJQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C2=CC(=C(C=C2C(=O)N(C1=O)C)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.